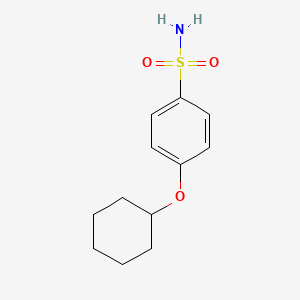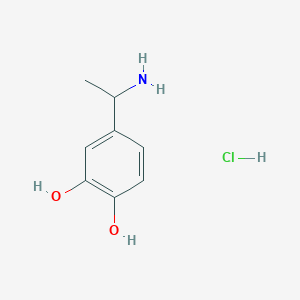
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a derivative of catecholamines and is structurally related to dopamine, a crucial neurotransmitter in the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with catechol (benzene-1,2-diol).
Alkylation: Catechol undergoes alkylation with ethylene oxide to form 4-(2-hydroxyethyl)benzene-1,2-diol.
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of catechol are alkylated and aminated using industrial reactors.
Purification: The product is purified through crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Catechol derivatives.
Substitution: Various substituted catecholamines.
Applications De Recherche Scientifique
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in neurotransmission and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(1-Aminoethyl)benzene-1,2-diol hydrochloride involves its interaction with various molecular targets:
Neurotransmission: It acts as a neurotransmitter or neuromodulator, influencing the release and uptake of other neurotransmitters.
Receptor Binding: It binds to specific receptors in the nervous system, modulating their activity.
Enzymatic Pathways: It is involved in enzymatic pathways that regulate neurotransmitter synthesis and degradation.
Comparaison Avec Des Composés Similaires
4-(1-Aminoethyl)benzene-1,2-diol hydrochloride is similar to other catecholamines such as dopamine, norepinephrine, and epinephrine. it has unique properties that make it distinct:
Dopamine: Similar in structure but differs in its specific receptor interactions and physiological effects.
Norepinephrine: Shares structural similarities but has different roles in the nervous system.
Epinephrine: Also structurally related but functions primarily as a hormone.
List of Similar Compounds
- Dopamine
- Norepinephrine
- Epinephrine
- 4-(2-Aminoethyl)benzene-1,2-diol
Propriétés
Formule moléculaire |
C8H12ClNO2 |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
4-(1-aminoethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5(9)6-2-3-7(10)8(11)4-6;/h2-5,10-11H,9H2,1H3;1H |
Clé InChI |
ADHGDXNNKUAUKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
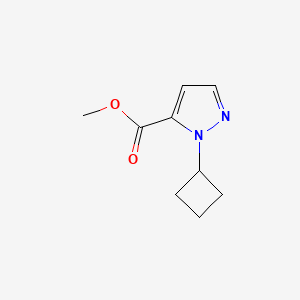

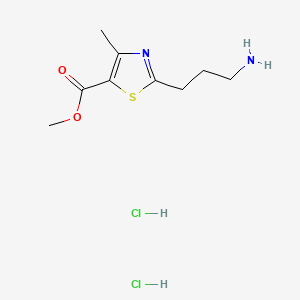
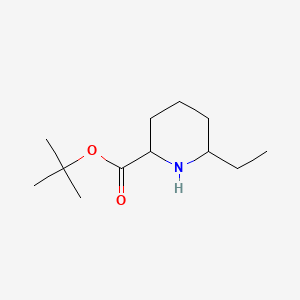
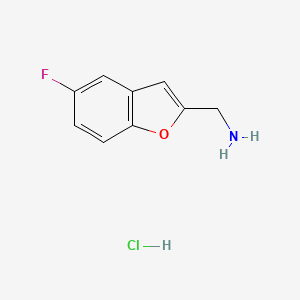
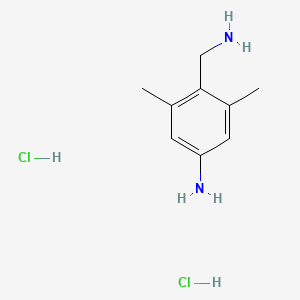
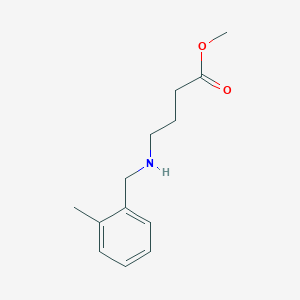
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
